N-(5-chloro-2-methoxyphenyl)-2-[4-(4-methoxyphenyl)piperazin-1-yl]-2-oxoacetamide
CAS No.: 941895-54-1
Cat. No.: VC11862499
Molecular Formula: C20H22ClN3O4
Molecular Weight: 403.9 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 941895-54-1 |
|---|---|
| Molecular Formula | C20H22ClN3O4 |
| Molecular Weight | 403.9 g/mol |
| IUPAC Name | N-(5-chloro-2-methoxyphenyl)-2-[4-(4-methoxyphenyl)piperazin-1-yl]-2-oxoacetamide |
| Standard InChI | InChI=1S/C20H22ClN3O4/c1-27-16-6-4-15(5-7-16)23-9-11-24(12-10-23)20(26)19(25)22-17-13-14(21)3-8-18(17)28-2/h3-8,13H,9-12H2,1-2H3,(H,22,25) |
| Standard InChI Key | FLKNZEQWTRTXRP-UHFFFAOYSA-N |
| SMILES | COC1=CC=C(C=C1)N2CCN(CC2)C(=O)C(=O)NC3=C(C=CC(=C3)Cl)OC |
| Canonical SMILES | COC1=CC=C(C=C1)N2CCN(CC2)C(=O)C(=O)NC3=C(C=CC(=C3)Cl)OC |
Introduction
Structural Elucidation and Molecular Properties
Molecular Architecture
The compound’s IUPAC name reflects its intricate structure:
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N-(5-chloro-2-methoxyphenyl): A substituted phenyl ring with chlorine at position 5 and methoxy at position 2.
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2-[4-(4-methoxyphenyl)piperazin-1-yl]: A piperazine ring substituted at position 4 with a 4-methoxyphenyl group.
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2-oxoacetamide: An acetamide group with a ketone functionality at position 2.
The presence of electron-donating methoxy groups and electron-withdrawing chlorine influences the compound’s electronic distribution, potentially enhancing its binding affinity to biological targets.
Table 1: Key Molecular Properties
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 403.9 g/mol |
| IUPAC Name | N-(5-chloro-2-methoxyphenyl)-2-[4-(4-methoxyphenyl)piperazin-1-yl]-2-oxoacetamide |
| CAS Number | 941895-54-1 |
| SMILES | COC1=CC=C(C=C1)N2CCN(CC2)C(=O)C(=O)NC3=C(C=CC(=C3)Cl)OC |
Synthesis and Chemical Reactivity
Synthetic Pathways
The synthesis of N-(5-chloro-2-methoxyphenyl)-2-[4-(4-methoxyphenyl)piperazin-1-yl]-2-oxoacetamide likely involves multi-step reactions:
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Piperazine Ring Formation: Condensation of 4-methoxyphenylamine with ethylene glycol derivatives under dehydrating conditions to form the piperazine core.
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Acylation: Reaction of the piperazine intermediate with 5-chloro-2-methoxybenzoyl chloride to introduce the acetamide moiety.
Key Reaction Conditions
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Solvents: Dichloromethane or tetrahydrofuran for acylation steps.
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Catalysts: Triethylamine to neutralize HCl byproducts during acyl chloride reactions.
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Temperature: Room temperature for nucleophilic substitutions to avoid side reactions.
Chemical Reactivity
The compound’s functional groups govern its reactivity:
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Amide Group: Resistant to hydrolysis under physiological conditions but susceptible to enzymatic cleavage.
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Piperazine Ring: Capable of forming hydrogen bonds with biological targets via its nitrogen atoms.
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Aromatic Rings: Participate in π-π stacking interactions with receptor hydrophobic pockets.
| Target | Potential Interaction Mechanism |
|---|---|
| Serotonin 5-HT | Partial agonism via piperazine moiety |
| Dopamine D2 | Competitive antagonism |
| Bacterial Gyrase | Inhibition of DNA replication |
Structure-Activity Relationships (SAR)
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Methoxy Groups: Enhance lipid solubility, improving blood-brain barrier penetration.
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Chlorine Substituent: Increases electrophilicity, potentially enhancing receptor binding.
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Piperazine Spacer: Modulates conformational flexibility, affecting target selectivity.
Challenges and Future Research Directions
Proposed Studies
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In Vitro Screening: Evaluate affinity for neurotransmitter receptors and antimicrobial activity.
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Molecular Dynamics Simulations: Predict binding modes with 5-HT and D2 receptors.
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Prodrug Development: Enhance bioavailability through esterification of the acetamide group.
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